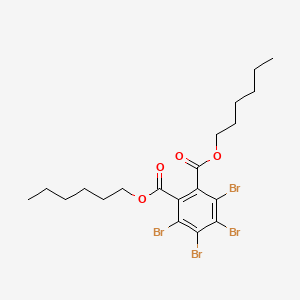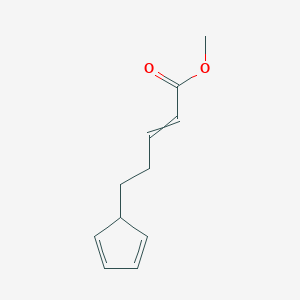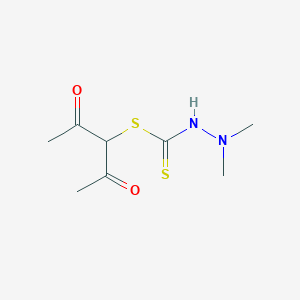![molecular formula C15H13NO2S B14332237 2-[(Benzenesulfonyl)methyl]-1H-indole CAS No. 107081-91-4](/img/structure/B14332237.png)
2-[(Benzenesulfonyl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzenesulfonyl group in this compound enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers .
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfonylindoles: These compounds have similar sulfonyl groups attached to the indole ring and exhibit comparable reactivity and biological activity.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different aromatic systems.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1H-indole is unique due to the specific positioning of the benzenesulfonyl group on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other sulfonylindoles and benzenesulfonyl derivatives .
Propriétés
Numéro CAS |
107081-91-4 |
|---|---|
Formule moléculaire |
C15H13NO2S |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2 |
Clé InChI |
CTADAZUGTLWMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


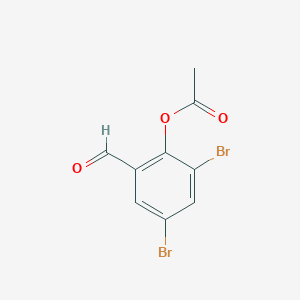
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
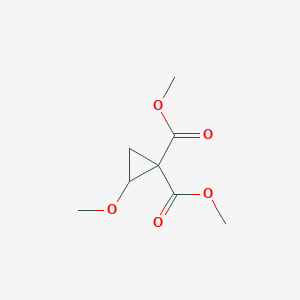




![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
